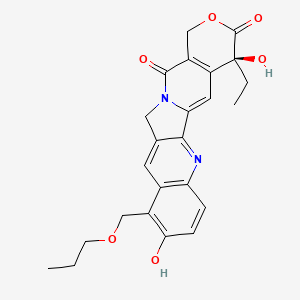

9-Propoxymethyl-10-hydroxy Camptothecin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

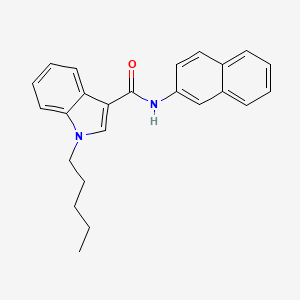

9-Propoxymethyl-10-hydroxy Camptothecin is a biochemical used for proteomics research . It’s a derivative of Camptothecin, a natural plant alkaloid that shows potent antitumor activity by targeting intracellular topoisomerase I .

Synthesis Analysis

The synthesis of Camptothecin and its derivatives has been a subject of research. For instance, an expeditious total synthesis of (S)-camptothecin and (S)-10-hydroxycamptothecin has been accomplished, starting from readily available and inexpensive materials . Another study reported the unexpected synthesis of a novel camptothecin analogue, 9-methyl-10-hydroxycamptothecin, from 10-hydroxycamptothecin in two steps .Molecular Structure Analysis

The molecular formula of 9-Propoxymethyl-10-hydroxy Camptothecin is C24H24N2O6, and its molecular weight is 436.46 .Chemical Reactions Analysis

The oxidation of camptothecin and its analogues is central in the semi-synthesis of a wide variety of camptothecin-derived drugs . A series of 9-(alkylthiomethyl)-10-hydroxycamptothecins and pyrano-fused camptothecin derivatives were synthesized via the reaction of topotecan hydrochloride with various thiols and alkyl vinyl ethers respectively .Applications De Recherche Scientifique

Cancer Treatment

9-Propoxymethyl-10-hydroxy Camptothecin is a derivative of Camptothecin, which is primarily used for various cancer treatments. It functions through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and cell division in cancer cells .

Anti-proliferative Activity

This compound exhibits significant anti-proliferative properties, which means it can inhibit the growth and spread of cancer cells. This activity is beneficial for controlling tumors and preventing metastasis .

Anti-fungal Properties

Camptothecin derivatives have shown promising results as antifungal agents. They can be effective against fungal human pathogens like Candida albicans, Aspergillus flavus, and A. parasiticus .

Insecticidal Effects

The unique structure of Camptothecin also lends itself to insecticidal properties, making it a potential candidate for pest control in agricultural settings .

Anti-SARS-CoV-2 Potential

Recent studies have indicated that Camptothecin derivatives may have properties that can combat SARS-CoV-2, the virus responsible for COVID-19. This opens up a new avenue for research in antiviral treatments .

Mécanisme D'action

Target of Action

The primary target of 9-Propoxymethyl-10-hydroxy Camptothecin, a derivative of Camptothecin, is topoisomerase-I (top-I) . Top-I is an enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .

Pharmacokinetics

It is known that the wider use of camptothecin in therapy was hampered by its low solubility in water and rapid inactivation due to the lactone ring opening at physiological ph

Result of Action

The result of 9-Propoxymethyl-10-hydroxy Camptothecin’s action is the induction of apoptosis , or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, the compound can lead to cell death, which is a desired outcome in the treatment of cancer .

Action Environment

The action environment of 9-Propoxymethyl-10-hydroxy Camptothecin can be influenced by various factors, including the pH of the environment . As mentioned earlier, the compound can be inactivated due to the opening of the lactone ring at physiological pH Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment

Safety and Hazards

Orientations Futures

The future of Camptothecin and its derivatives lies in overcoming its limitations through structural modifications and advanced delivery systems. Nanomedicine can significantly improve the stability and water solubility of Camptothecin . The development of selective Camptothecin derivatives with advanced delivery systems, informed by emerging biological insights, holds promise for fully unleashing Camptothecin’s anti-cancer potential .

Propriétés

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZKRPHWHPUYPR-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Propoxymethyl-10-hydroxy Camptothecin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.